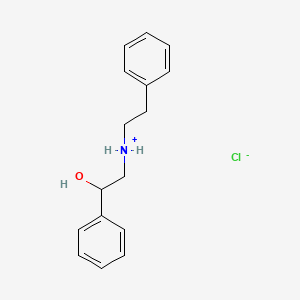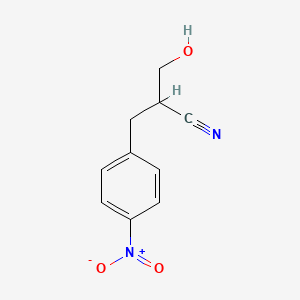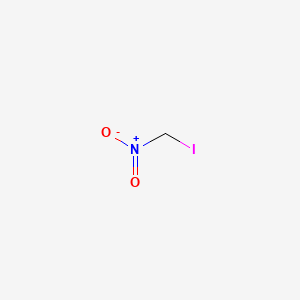
Iodonitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodonitromethane is an organic compound with the chemical formula CH₂INO₂ It is a halogenated nitroalkane, characterized by the presence of both iodine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodonitromethane can be synthesized through the iodination of nitromethane. One common method involves the reaction of nitromethane with iodine in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NO}_2 + \text{I}_2 + \text{NaOH} \rightarrow \text{CH}_2\text{INO}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Iodonitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products:
Substitution: Depending on the nucleophile, products can include hydroxynitromethane or aminonitromethane.
Reduction: The primary product is aminomethane.
Oxidation: Products can vary but may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Iodonitromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which iodonitromethane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Nitromethane (CH₃NO₂): Similar in structure but lacks the iodine atom, making it less reactive in substitution reactions.
Iodomethane (CH₃I): Contains iodine but lacks the nitro group, limiting its applications in redox chemistry.
Diiodomethane (CH₂I₂): Contains two iodine atoms, making it more reactive in substitution reactions but less versatile in redox reactions.
Uniqueness: Iodonitromethane’s combination of iodine and nitro groups makes it uniquely reactive and versatile in both substitution and redox reactions, providing a wide range of applications in various fields of research.
Properties
CAS No. |
25538-43-6 |
|---|---|
Molecular Formula |
CH2INO2 |
Molecular Weight |
186.937 g/mol |
IUPAC Name |
iodo(nitro)methane |
InChI |
InChI=1S/CH2INO2/c2-1-3(4)5/h1H2 |
InChI Key |
NGPZXMWROSHCLA-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


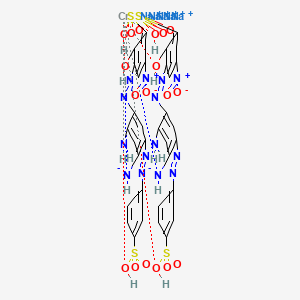
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
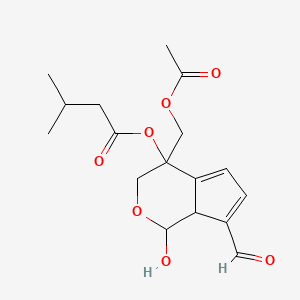
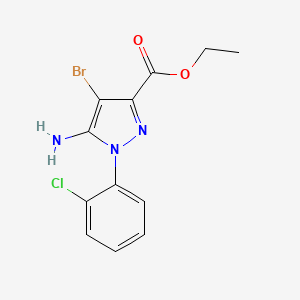
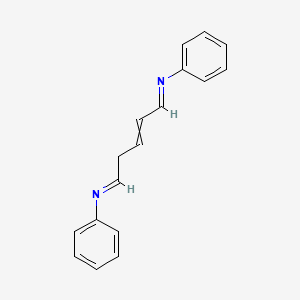
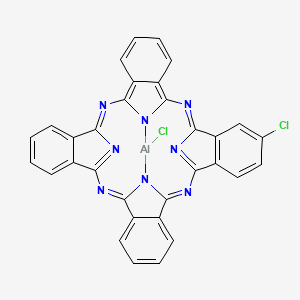
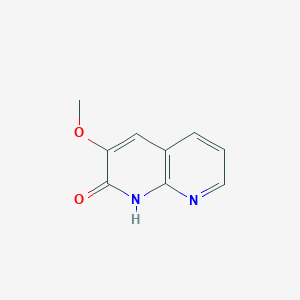
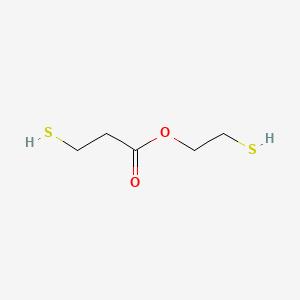
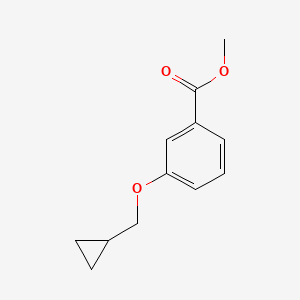
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
